CAY10580

EP4 receptor selectivity binding affinity

CAY10580, an 8-aza-9-oxo-15-hydroxy saturated analog of prostaglandin E2 (PGE2), is a potent and selective agonist of the E-prostanoid receptor subtype 4 (EP4) with a binding affinity (Ki) of 35 nM. Its molecular formula is C19H35NO4, with a molecular weight of 341.49 g/mol.

Molecular Formula C19H35NO4
Molecular Weight 341.5 g/mol
CAS No. 64054-40-6
Cat. No. B593249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10580
CAS64054-40-6
Synonyms2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid
Molecular FormulaC19H35NO4
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O
InChIInChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)
InChIKeyCBWGHEDGUILASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10580 (CAS 64054-40-6) Procurement Guide: A Highly Selective EP4 Agonist for Differentiated Prostanoid Research


CAY10580, an 8-aza-9-oxo-15-hydroxy saturated analog of prostaglandin E2 (PGE2), is a potent and selective agonist of the E-prostanoid receptor subtype 4 (EP4) with a binding affinity (Ki) of 35 nM . Its molecular formula is C19H35NO4, with a molecular weight of 341.49 g/mol . This compound is a key research tool for dissecting EP4-specific signaling pathways and biological functions.

Why a Generic EP4 Agonist Cannot Substitute for CAY10580: The Risk of Off-Target Confounding


The biological effects of PGE2 are mediated through four distinct E-prostanoid (EP) receptor subtypes (EP1-4), each with unique signaling pathways and physiological roles. Using a non-selective agonist like PGE2 or an agonist with poor selectivity introduces significant experimental ambiguity. CAY10580 is differentiated by its high selectivity for the EP4 receptor . It demonstrates binding affinities (Ki) for the EP1, EP2, and EP3 receptors of >3,000 nM, 3,000 nM, and 2,000 nM, respectively, making it 57- to over 85-fold more selective for EP4 . This level of selectivity is essential for generating unambiguous, EP4-specific data. Substituting with a less selective analog can lead to confounding results, particularly in complex systems where multiple EP receptors are co-expressed, thereby invalidating the experimental model and wasting resources.

Quantitative Evidence for CAY10580 Differentiation: Key Comparative Data for Scientific Procurement


EP4 Receptor Selectivity of CAY10580 Over Other EP Subtypes (Ki Comparison)

CAY10580 demonstrates high selectivity for the EP4 receptor compared to the EP1, EP2, and EP3 subtypes. This selectivity is quantitatively defined by its binding affinity (Ki).

EP4 receptor selectivity binding affinity prostanoid GPCR

In Vivo Functional Efficacy of CAY10580: Reduction of Diet-Induced Hypercholesterolemia in Mice

In a high-fat diet (HFD)-induced hypercholesterolemia mouse model, a 3-week treatment with CAY10580 led to a significant reduction in plasma total cholesterol levels. [1]

hypercholesterolemia bile acid lipid metabolism in vivo EP4

Differential AQP2 Phosphorylation Signaling of CAY10580 vs. Butaprost (EP2 Agonist)

In MDCK cells, stimulation with CAY10580 and the EP2 agonist butaprost reveals distinct signaling outcomes related to Aquaporin-2 (AQP2) phosphorylation. [1]

aquaporin-2 phosphorylation signaling EP4 EP2 butaprost

Comparative Potency and Selectivity of CAY10580 vs. Next-Generation EP4 Agonist L-902688

While CAY10580 offers excellent selectivity over EP1-3, other EP4 agonists like L-902688 exhibit higher potency. This comparison allows users to select the appropriate tool based on their specific experimental requirements. [1]

EP4 agonist selectivity potency Ki L-902688 CAY10580

Optimal Research and Industrial Applications for CAY10580: Where Its Differentiated Profile Adds Value


Dissecting EP4-Specific Roles in Cancer Cell Migration

In melanoma research, CAY10580 is used as a selective EP4 agonist to specifically activate the EP4 receptor. This allows for the precise study of EP4's role in promoting cancer cell migration, distinct from the effects mediated by other EP receptors like EP2. As shown in comparative studies, EP2 (butaprost) and EP4 (CAY10580) agonists both promote migration, but their downstream signaling pathways differ [1]. This application leverages CAY10580's high EP4 selectivity (Ki=35 nM) [2] to avoid off-target activation, providing clear, actionable data for therapeutic targeting.

Investigating Divergent cAMP-Independent Signaling in Kidney Physiology

CAY10580 is an essential tool for studying vasopressin-independent mechanisms of Aquaporin-2 (AQP2) trafficking in kidney cells. Research has shown that while both EP2 and EP4 agonists increase AQP2 membrane targeting, only the EP2 agonist butaprost increases cAMP and phosphorylates AQP2 at serine-269 [1]. CAY10580, by activating EP4, triggers a distinct, cAMP-independent signaling cascade [2]. This differentiation makes CAY10580 indispensable for researchers mapping the EP4-specific branch of AQP2 regulation, a key area in understanding and treating conditions like nephrogenic diabetes insipidus.

Validating EP4 as a Metabolic Target in Cholesterol Homeostasis Models

CAY10580 serves as a validated chemical probe for studying the role of the EP4 receptor in lipid metabolism. Its ability to reduce plasma total cholesterol by 28.5% in a high-fat diet mouse model (from 137.4 mg/dL to 98.2 mg/dL) provides a strong in vivo benchmark for EP4's involvement in bile acid synthesis and cholesterol elimination [1]. This application scenario is crucial for drug discovery programs targeting dyslipidemia and atherosclerosis, where CAY10580 can be used as a reference agonist to characterize novel EP4 modulators or to further elucidate the EP4-bile acid axis.

Technical Documentation Hub

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41 linked technical documents
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